Kinase Selectivity Profile: Differential Inhibition of Plasmodium falciparum Pfmrk vs. Human CDK1
This compound demonstrates a marked selectivity window for the malarial kinase Pfmrk over the human ortholog CDK1. While its absolute potency is moderate, the difference in inhibitory concentration provides a validated starting point for developing selective antimalarial agents, distinguishing it from non-selective kinase inhibitors [1].
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 3,500 nM (3.5 μM) against Plasmodium falciparum Pfmrk |
| Comparator Or Baseline | IC50 = 12,000 nM (12 μM) against human CDK1 |
| Quantified Difference | ~3.4-fold selectivity for Pfmrk over human CDK1 |
| Conditions | In vitro enzyme inhibition assay; BindingDB Assay Data [1] |
Why This Matters
This selectivity ratio is critical for projects requiring antimalarial target validation without confounding human kinase off-target effects.
- [1] BindingDB. (n.d.). BDBM50409725 (CHEMBL1213804) IC50 Data: Pfmrk (3.5 μM) vs. CDK1 (12 μM). View Source
